Product packaging for 3,5-Dimethoxybenzenethiol(Cat. No.:CAS No. 19689-66-8)

3,5-Dimethoxybenzenethiol

Cat. No.: B029569
CAS No.: 19689-66-8
M. Wt: 170.23 g/mol
InChI Key: XGZPXJQXMHEIIJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzenethiol is a versatile and valuable arylthiol building block extensively used in organic synthesis, materials science, and pharmaceutical research. Its molecular structure features a central benzene ring substituted with two electron-donating methoxy groups at the 3 and 5 positions and a nucleophilic thiol (-SH) group. This configuration makes it an ideal precursor for the synthesis of various sulfur-containing heterocycles and ligands, particularly for transition metal catalysis, where it can form stable complexes. A primary application is in the construction of disulfide bonds via oxidative coupling, a critical process in studying molecular recognition and self-assembled monolayers (SAMs) on gold surfaces for sensor development. Furthermore, it serves as a key intermediate in the synthesis of more complex molecules, such as potential pharmaceutical agents and advanced organic materials, where the thiol group acts as a handle for further functionalization through thioether formation or nucleophilic aromatic substitution. Researchers value this compound for its ability to introduce the 3,5-dimethoxyphenylthio moiety, which can influence electronic properties and solubility, into target architectures. Strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B029569 3,5-Dimethoxybenzenethiol CAS No. 19689-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZPXJQXMHEIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dimethoxybenzenethiol and Its Derivatives

Direct Synthesis of 3,5-Dimethoxybenzenethiol

Multi-Step Procedures from Substituted Phenols (e.g., from phloroglucinol (B13840) derivatives)

A prominent multi-step synthesis of this compound originates from 3,5-dimethoxyphenol (B141022), a derivative of phloroglucinol. This transformation is effectively accomplished through the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This reaction sequence involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol.

The general steps of this synthesis are as follows:

Formation of the O-aryl thiocarbamate: 3,5-dimethoxyphenol is first deprotonated with a suitable base and then reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to yield the O-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate. organic-chemistry.org

Newman-Kwart Rearrangement: The isolated O-aryl thiocarbamate is then heated to high temperatures, typically between 200 and 300 °C, to induce the intramolecular rearrangement to the S-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate. wikipedia.org The driving force for this reaction is the formation of the stronger carbon-oxygen double bond at the expense of the weaker carbon-sulfur double bond. organic-chemistry.org

Hydrolysis: The final step involves the hydrolysis of the S-aryl thiocarbamate, usually under basic conditions (e.g., using aqueous sodium hydroxide (B78521) or methanolic potassium hydroxide), to yield this compound. organic-chemistry.org

StepReactantReagentsProductTypical Conditions
13,5-Dimethoxyphenol1. Base (e.g., NaH) 2. N,N-Dimethylthiocarbamoyl chlorideO-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamateInert solvent (e.g., DMF)
2O-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamateHeatS-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate200-300 °C, neat or in a high-boiling solvent (e.g., diphenyl ether)
3S-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamateBase (e.g., NaOH or KOH)This compoundAqueous or alcoholic solution, reflux

General Synthetic Routes for Substituted Aryl Thiols Applicable to this compound

Several general methods for the synthesis of aryl thiols can be applied to the preparation of this compound.

Thiolation Reactions of Activated Aromatic Systems (e.g., using sulfurizing agents)

Direct introduction of a thiol group onto an activated aromatic ring, such as a 3,5-dimethoxy-substituted benzene (B151609), is a potential synthetic route. However, direct thiolation of such electron-rich systems can sometimes lead to mixtures of products or require specific catalytic systems. This area of research is ongoing to develop mild and selective methods.

Reduction of Sulfonyl Chlorides and Related Precursors

A common and effective method for the preparation of aryl thiols is the reduction of the corresponding aryl sulfonyl chlorides. sciencemadness.org For the synthesis of this compound, the precursor 3,5-dimethoxybenzenesulfonyl chloride would be required. This can be prepared by the chlorosulfonation of 1,3-dimethoxybenzene.

Various reducing agents can be employed for this transformation. A classic method involves the use of zinc dust and a mineral acid, such as sulfuric acid. sciencemadness.org A detailed procedure for a related compound, 3,4-dimethoxybenzenethiol, involves the addition of pulverized 3,4-dimethoxybenzenesulfonyl chloride to a mixture of crushed ice and concentrated sulfuric acid, followed by the portion-wise addition of zinc dust and subsequent heating. sciencemadness.org A similar approach would be applicable to the 3,5-dimethoxy isomer.

Alternatively, triphenylphosphine (B44618) has been demonstrated as an efficient reagent for the reduction of arylsulfonyl chlorides to arylthiols. organic-chemistry.org This method offers a simple, fast, and chemoselective route that is compatible with various functional groups. organic-chemistry.org The reaction is typically carried out in a solvent like toluene (B28343) and proceeds rapidly. organic-chemistry.org

PrecursorReducing Agent(s)SolventKey ConditionsProduct
3,5-Dimethoxybenzenesulfonyl chlorideZinc dust / Sulfuric acidWaterControlled temperature, then refluxThis compound
3,5-Dimethoxybenzenesulfonyl chlorideTriphenylphosphineTolueneInert atmosphere, rapid reactionThis compound

Transition-Metal-Catalyzed Carbon-Sulfur Bond Formation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides a pathway for the formation of carbon-sulfur bonds. chemicalforums.com In the context of synthesizing this compound, this would involve the coupling of a 3,5-dimethoxy-substituted aryl halide (e.g., 1-iodo-3,5-dimethoxybenzene (B29183) or 1-bromo-3,5-dimethoxybenzene) with a sulfur source.

However, Ullmann-type couplings with electron-rich and sterically hindered aryl halides can be challenging. For instance, the coupling of 2-iodo-1,3-dimethoxybenzene (B102195) with imidazoles has been reported to be unsuccessful under various copper- and palladium-catalyzed conditions, highlighting the difficulties associated with such substrates. chemicalforums.com The electron-donating methoxy (B1213986) groups deactivate the aryl halide towards nucleophilic attack. Despite these challenges, with the appropriate choice of catalyst, ligand, and sulfur nucleophile (or a synthetic equivalent like thiourea (B124793) followed by hydrolysis), this method remains a potential, albeit potentially low-yielding, route.

Aryl HalideSulfur SourceCatalystLigand (if any)BaseSolvent
1-Iodo-3,5-dimethoxybenzeneThioureaCopper(I) salt (e.g., CuI)e.g., 1,10-Phenanthrolinee.g., K2CO3, Cs2CO3DMF, DMSO, Toluene
1-Bromo-3,5-dimethoxybenzeneThiol surrogateCopper(I) salt (e.g., CuI)e.g., Amino acid-based ligandse.g., K2CO3, Cs2CO3DMF, DMSO
Nickel-Catalyzed Nucleophilic Displacement of Aryl Iodides

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-sulfur bonds. In the context of synthesizing aryl thiols and their derivatives, nickel catalysis can be employed for the nucleophilic displacement of aryl iodides with a sulfur source. A notable method involves the reaction of an aryl iodide with a disulfide compound in the presence of a nickel catalyst and a reducing agent, such as zinc. mdma.chorganic-chemistry.org This process is advantageous as it can utilize both sulfur atoms of the disulfide, making it atom-economical. mdma.chorganic-chemistry.org

The reaction is believed to proceed through a catalytic cycle initiated by the reduction of a Ni(II) precursor to a catalytically active Ni(0) species by zinc. mdma.chorganic-chemistry.org This Ni(0) complex can then undergo oxidative addition to the aryl iodide to form an arylnickel(II) intermediate. orgsyn.org Concurrently, the Ni(0) species can also insert into the S-S bond of the disulfide. A subsequent reductive elimination from a nickel intermediate containing both the aryl and thiolate ligands furnishes the desired aryl sulfide (B99878) and regenerates the Ni(0) catalyst. mdma.ch This methodology is performed under neutral conditions, which enhances its functional group tolerance. mdma.chorganic-chemistry.org

Key Features of Nickel-Catalyzed Thiolation:

Catalyst System: Typically consists of a nickel(II) salt (e.g., NiBr₂) and a bipyridine-type ligand. mdma.ch

Reducing Agent: Zinc powder is commonly used to generate the active Ni(0) catalyst in situ. mdma.chorganic-chemistry.org

Sulfur Source: Dialkyl or diaryl disulfides serve as the thiolating agents. mdma.ch

Reaction Conditions: The reaction is generally carried out in a polar aprotic solvent like DMF at elevated temperatures. mdma.ch

Catalyst SystemReducing AgentSulfur SourceSolventTemperature (°C)Reference
NiBr₂·bpyZincDiaryl/Dialkyl disulfideDMF110 mdma.ch
Palladium-Catalyzed Thiolation Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several strategies for the formation of aryl-sulfur bonds. These methods are prized for their high efficiency and broad functional group compatibility.

One prominent approach is the direct thiolation of aryl C-H bonds. researchgate.netnih.gov This strategy involves the palladium-catalyzed reaction of an arene, often containing a directing group, with a disulfide or a thiol. researchgate.netnih.gov The use of a directing group facilitates the regioselective functionalization of a specific C-H bond, typically at the ortho position. Co-catalysis with copper has been shown to be beneficial in these transformations, and experimental evidence often points towards a Pd(II)/Pd(IV) catalytic cycle. researchgate.netnih.gov

Another strategy involves the cross-coupling of aryl halides or pseudohalides with thiols. While aryl bromides and iodides are common substrates, recent advancements have enabled the use of more abundant and less expensive aryl chlorides, particularly through photoredox catalysis at room temperature. nih.gov

Table of Palladium-Catalyzed Thiolation Methods:

Aryl Source Sulfur Source Key Features Reference
Arenes with directing groups Disulfides/Thiols C-H activation, often with a copper co-catalyst. researchgate.netnih.gov
Emerging C-H Activation Strategies for Aryl Thiols

The direct functionalization of C-H bonds represents a highly atom- and step-economical approach to the synthesis of complex molecules. rsc.org In the context of aryl thiol synthesis and derivatization, C-H activation strategies are gaining prominence. These methods bypass the need for pre-functionalized starting materials, such as aryl halides. rsc.orgthieme-connect.com

Transition metals like palladium and ruthenium are frequently employed to catalyze these transformations. researchgate.netrsc.org The strategy often relies on the use of a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond, leading to high regioselectivity. thieme-connect.com For instance, palladium-catalyzed ortho-thiolation of arenes bearing a directing group can be achieved using disulfides as the sulfur source. researchgate.net The reaction mechanism is often proposed to involve a concerted metalation-deprotonation (CMD) pathway. thieme-connect.com

Recent research has focused on developing more sustainable and milder reaction conditions, including room-temperature transformations and the use of environmentally benign solvents. rsc.orgthieme-connect.com

Key Aspects of C-H Activation for Aryl Thiol Synthesis:

Catalysts: Palladium and Ruthenium complexes are commonly used. researchgate.netrsc.org

Directing Groups: Often required for regiocontrol. thieme-connect.com

Sulfur Source: Disulfides are frequently employed. researchgate.net

Advantages: High atom economy and reduced synthetic steps. thieme-connect.com

Thiol-Free Reagent Strategies (e.g., using xanthates)

To circumvent the use of malodorous and easily oxidized thiols, thiol-free reagent strategies have been developed. mdpi.comresearchgate.net Xanthates, which are readily prepared from alcohols and carbon disulfide, have emerged as attractive, odorless, and stable sulfur surrogates. researchgate.net

In these methods, an alkyl or aryl halide can react with a xanthate salt to form a thioether. mdpi.com The reaction can proceed through a nucleophilic substitution mechanism. For aryl halides, the reaction may involve the formation of a xanthate intermediate, which then undergoes further transformation to yield the corresponding aryl thioether. mdpi.com This approach offers a practical and more environmentally friendly alternative for the synthesis of thioethers. mdpi.comresearchgate.net

General Scheme for Thioether Synthesis Using Xanthates: An aryl halide is reacted with a potassium O-alkyl dithiocarbonate (xanthate) in a suitable solvent, often at elevated temperatures, to produce the corresponding aryl alkyl thioether. mdpi.com This transformation provides a broad substrate scope and good functional group tolerance. mdpi.com

Strategies for Derivatization and Functionalization of this compound

Once this compound is synthesized, it can be further modified to create a variety of derivatives with diverse applications. This section explores key strategies for its derivatization and functionalization.

Formation of Thioether Linkages with Electrophilic Partners

The formation of thioethers is a fundamental transformation in organic chemistry, and the thiol group of this compound is a potent nucleophile for this purpose. acsgcipr.org Thioethers can be synthesized by reacting the corresponding thiolate, generated in situ by deprotonation of the thiol with a base, with a suitable electrophile. acsgcipr.org

Common electrophilic partners include alkyl halides and compounds with other good leaving groups. The reaction typically proceeds via an SN2 or SNAr mechanism. acsgcipr.org This method is widely applicable for the synthesis of a broad range of aryl alkyl and diaryl thioethers.

Illustrative Reaction Parameters for Thioether Formation:

Thiol Electrophile Base Solvent Reaction Type
This compound Alkyl Halide K₂CO₃, NaOH, etc. DMF, Acetonitrile, etc. SN2

Synthesis of Thioaminals in Aqueous Media

Thioaminals, the N,S-acetal analogues, are valuable functional groups in medicinal and materials chemistry. nih.gov A sustainable and efficient method for the synthesis of thioaminals involves a one-pot, three-component reaction of an aldehyde, an amine, and a thiol in an aqueous medium. nih.govresearchgate.net This approach is often catalyzed by a Lewis acid, such as copper(II) triflate. nih.govresearchgate.net

In this reaction, this compound can be reacted with an aldehyde (e.g., benzaldehyde) and a secondary amine (e.g., morpholine) in water with a catalytic amount of copper(II) triflate to afford the corresponding thioaminal in good yield. nih.gov This methodology is notable for its use of water as a solvent, which aligns with the principles of green chemistry. nih.gov The reaction demonstrates good tolerance for electronically diverse aryl thiols. nih.gov

Example of Thioaminal Synthesis with this compound: A study describes the reaction of benzaldehyde, morpholine, and 3,4-dimethoxybenzenethiol, a related compound, to yield the corresponding thioaminal. nih.gov This suggests that this compound would behave similarly.

Table of Synthesized Thioaminals and Yields:

Thiol Aldehyde Amine Catalyst Yield (%) Reference
3,5-dimethylbenzenethiol Benzaldehyde Morpholine Copper(II) triflate 67 nih.gov
4-methoxybenzenethiol Benzaldehyde Morpholine Copper(II) triflate 86 researchgate.net

Nucleophilic Substitution Reactions for Alkylated or Arylated Products

The sulfur atom in this compound is a potent nucleophile, making it highly susceptible to reactions with various electrophiles. This reactivity is the basis for the synthesis of a wide array of alkylated and arylated derivatives. The formation of these C-S bonds is a cornerstone of organosulfur chemistry.

S-alkylation is typically achieved through a Williamson ether synthesis-type reaction, where the corresponding thiolate anion attacks an alkyl halide. The reaction proceeds by deprotonating the thiol with a suitable base, such as sodium hydroxide or sodium hydride, to form the more nucleophilic thiolate. This thiolate then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding alkyl thioether.

The synthesis of S-arylated products, or diaryl sulfides, often requires more advanced methods, such as transition metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution is possible with highly electron-deficient aryl halides, catalyzed reactions offer a much broader scope. Methodologies like the Buchwald-Hartwig and Ullmann couplings are common, typically employing palladium or copper catalysts to couple the thiol with an aryl halide or triflate.

Recent advancements in photoredox catalysis have provided mild and efficient methods for the thiolation of electron-rich arenes, such as dimethoxybenzenes, which lead to products structurally related to arylated this compound. beilstein-journals.orgnih.gov In these reactions, an iridium-based photocatalyst is excited by visible light and initiates a radical-radical cross-coupling between an arene and an aryl disulfide. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. nih.gov

Another effective strategy for creating diaryl and heteroaryl sulfides involves a one-pot procedure where the thiol is first converted to a highly reactive sulfenyl chloride using a reagent like N-chlorosuccinimide (NCS). nih.govacs.org This intermediate is then immediately trapped by an organometallic nucleophile, such as an arylzinc reagent, to form the desired C-S bond. nih.govacs.org This method is notable for its tolerance of sensitive functional groups and various heterocyclic systems. nih.govacs.org

The following table summarizes examples of reaction conditions for the synthesis of aryl sulfides using modern catalytic methods that are applicable to dimethoxybenzene derivatives.

Arene/Thiol PrecursorCoupling PartnerCatalyst/ReagentConditionsProduct TypeYieldReference
1,3,5-TrimethoxybenzeneDiphenyl disulfide[Ir(dF(CF3)ppy)2(dtbpy)]PF6 / (NH4)2S2O8CH3CN, 455 nm LED, 6h, 25 °CDiaryl Sulfide53% beilstein-journals.org
1,3,5-Trimethoxybenzene1,2-di-p-tolyldisulfane[Ir(dF(CF3)ppy)2(dtbpy)]PF6 / (NH4)2S2O8CH3CN, 455 nm LED, 6h, 25 °CDiaryl Sulfide56% beilstein-journals.org
2-Mercaptobenzoxazole3,4,5-Trimethoxyphenylzinc bromideN-Chlorosuccinimide (NCS)THF, Room Temp.Heteroaryl-Aryl Sulfide74% nih.govacs.org
2-Mercaptopyrimidine3,4,5-Trimethoxyphenylzinc bromideN-Chlorosuccinimide (NCS)THF, Room Temp.Heteroaryl-Aryl Sulfide43% nih.govacs.org

Formation of Complex Heterocyclic Systems from Substituted Benzenethiols

Substituted benzenethiols, including derivatives of this compound, are valuable precursors for the synthesis of a variety of sulfur-containing heterocyclic compounds. These reactions typically involve the intramolecular or intermolecular cyclization of a benzenethiol (B1682325) derivative that has been functionalized with other reactive groups on the aromatic ring.

Benzothiazoles: The benzothiazole (B30560) scaffold is a prominent feature in many biologically active molecules. nih.gov The most common synthetic route to this heterocyclic system is the condensation of a 2-aminobenzenethiol with a substance containing a carbonyl or cyano group, such as aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govrjptonline.org Therefore, to utilize this compound in this context, it would first need to be functionalized with an amino group at the C2 position (ortho to the thiol). The resulting 2-amino-3,5-dimethoxybenzenethiol could then undergo condensation and cyclization to form a dimethoxy-substituted benzothiazole. Numerous catalysts and reaction conditions have been developed to promote this transformation, including the use of copper catalysts for reactions with nitriles or simple refluxing in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Phenothiazines: Phenothiazines are another important class of tricyclic sulfur-containing heterocycles with applications in medicinal chemistry. nih.gov Their synthesis can be achieved through several routes involving benzenethiol derivatives. One classical method is the iodine-catalyzed fusion of a diarylamine with elemental sulfur. datapdf.com In this approach, a derivative of this compound would first be converted into a diarylamine, for example, through a Buchwald-Hartwig amination. Subsequent reaction with sulfur would then yield the corresponding dimethoxy-substituted phenothiazine. datapdf.com Alternatively, phenothiazines can be constructed via palladium-catalyzed C-S cross-coupling reactions between a 2-aminobenzenethiol and a 1,2-dihaloarene. A modern, one-pot approach involves a sequential, palladium-catalyzed Suzuki arylation followed by a Buchwald-Hartwig amination, which allows for the efficient, three-component synthesis of C,N-diarylated phenothiazines. researchgate.netdntb.gov.ua

The following table outlines general conditions for the formation of these key heterocyclic systems from appropriate precursors.

Target HeterocycleRequired Precursor TypeReaction PartnerKey Reagents/CatalystGeneral ConditionsReference
Benzothiazole2-AminobenzenethiolAromatic AldehydeDimethyl sulfoxide (DMSO)Reflux nih.gov
BenzothiazoleArylthioamideRiboflavin (photosensitizer) / K2S2O8Visible light irradiation researchgate.net
PhenothiazineDiarylamineElemental SulfurIodine (catalyst)Fusion (heating) datapdf.com
Phenothiazine2-Bromobenzothiol2-BromoanilinePd2(dba)3 / XantphosToluene, Reflux researchgate.netdntb.gov.ua
N-ArylphenothiazinePhenothiazine4-FluorobenzonitrileK2CO3, 18-crown-6DMF, 150 °C nih.gov

Chemical Reactivity and Mechanistic Studies Involving 3,5 Dimethoxybenzenethiol

Fundamental Reactivity of the Thiol Moiety in Electron-Rich Aryl Thiols

The thiol (-SH) group is the primary center of reactivity in 3,5-dimethoxybenzenethiol. Its behavior is characteristic of aromatic thiols, but is modulated by the presence of the two methoxy (B1213986) groups, which enhance the electron density of the benzene (B151609) ring.

Nucleophilicity and Interactions with Electrophilic Centers

Aryl thiols are generally considered to be effective nucleophiles, and the presence of electron-donating groups on the aromatic ring further enhances this property. The sulfur atom of the thiol group in this compound possesses lone pairs of electrons that can readily attack electrophilic centers. The two methoxy groups at the 3 and 5 positions increase the electron density of the aromatic ring through their resonance effect, which in turn enhances the nucleophilicity of the sulfur atom. This makes this compound a potent nucleophile in various reactions, such as SNAr (nucleophilic aromatic substitution) and Michael additions.

The nucleophilicity of thiols is a critical factor in their biological activity and their application in organic synthesis. For instance, in biological systems, the thiol group of cysteine residues in proteins acts as a powerful nucleophile in enzymatic reactions. In synthetic chemistry, the enhanced nucleophilicity of electron-rich aryl thiols like this compound makes them valuable reagents for the formation of carbon-sulfur bonds.

Oxidation Reactions to Disulfides and Other Sulfur Species (e.g., Aerobic Oxidation of this compound)

A characteristic reaction of thiols is their oxidation to disulfides. This transformation is a key process in both industrial and biological chemistry, playing a role in everything from rubber vulcanization to protein folding. The oxidation of this compound yields bis(3,5-dimethoxyphenyl) disulfide.

A recent study has demonstrated the efficient aerobic oxidation of this compound using a polyether amine catalyst under a pure oxygen atmosphere. This reaction proceeds with high yield, highlighting the susceptibility of this electron-rich thiol to oxidation. The general reaction is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

In this specific case, the oxidation of this compound to bis(3,5-dimethoxyphenyl)disulfane was achieved in 97% yield. mdpi.com

SubstrateOxidizing Agent/CatalystSolventTemperatureTimeYield (%)Reference
This compoundPolyether Amine / O₂CH₃CNRoom Temperature16 h97 mdpi.com
3,4-DimethoxybenzenethiolI₂ / O₂EtOAc70 °CNot Specified98 mdpi.com

Beyond simple disulfides, the sulfur atom in thiols can be oxidized to higher oxidation states, forming species such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

Reduction Chemistry to Thiolate Anions

The thiol group is acidic and can be deprotonated by a base to form a thiolate anion (R-S⁻). The resulting thiolate is an even more potent nucleophile than the parent thiol. The formation of the 3,5-dimethoxybenzenethiolate anion is a crucial step in many of its nucleophilic reactions. The equilibrium for this process is dependent on the pKa of the thiol and the strength of the base used.

The corresponding disulfide, bis(3,5-dimethoxyphenyl) disulfide, can be reduced back to the thiol or thiolate. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or dithiothreitol (B142953) (DTT). This reversible oxidation-reduction is a cornerstone of sulfur chemistry and is vital in many biological redox processes.

Electronic and Steric Effects of Methoxy Groups on Reactivity

The two methoxy groups on the benzene ring of this compound are not mere spectators; they actively influence the reactivity of the thiol moiety through both electronic and steric effects.

Influence on Thiolate Stability and Electronic Environment

The methoxy group is an interesting substituent as it exerts both an inductive and a resonance effect. Inductively, the electronegative oxygen atom withdraws electron density from the aromatic ring. However, the resonance effect, where a lone pair of electrons on the oxygen is delocalized into the π-system of the ring, is generally more powerful. This resonance effect is electron-donating.

In the case of this compound, the two methoxy groups are situated meta to the thiol group. In this position, the electron-donating resonance effect does not directly delocalize onto the sulfur atom. However, the inductive electron-withdrawing effect of the two oxygen atoms will have a modest influence on the acidity of the thiol group, making it slightly more acidic than an unsubstituted benzenethiol (B1682325). This, in turn, affects the stability of the corresponding thiolate anion. A more acidic thiol will form a more stable conjugate base (the thiolate).

Comparative Reactivity Studies with Other Dimethoxybenzenethiol Isomers and Analogues

The position of the methoxy groups on the benzene ring has a significant impact on the reactivity of dimethoxybenzenethiol isomers. For example, in 3,4-dimethoxybenzenethiol, one of the methoxy groups is para to the thiol, allowing for direct resonance interaction. This can have a more pronounced effect on the nucleophilicity and redox potential compared to the 3,5-isomer where such direct resonance delocalization to the sulfur atom is not possible.

In contrast, an isomer like 2,6-dimethoxybenzenethiol would experience significant steric hindrance from the two ortho-methoxy groups. This steric bulk would likely impede the approach of reactants to the sulfur atom, potentially slowing down its reactions compared to the less hindered 3,5-isomer.

A comprehensive comparative study of the kinetics of nucleophilic substitution or oxidation reactions across the various dimethoxybenzenethiol isomers would provide valuable quantitative insights into the interplay of electronic and steric effects on the reactivity of these compounds.

"Click Chemistry" Methodologies Applicable to this compound

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Thiols are excellent functional groups for click reactions, and this compound is a suitable substrate for several such methodologies.

The Thio-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a cornerstone of click chemistry. This reaction is widely used for functionalizing materials and peptides. This compound, with its electron-rich character, readily participates in such reactions.

A notable application is in the synthesis of thioaminals. Research has demonstrated that this compound reacts with an iminium ion (generated in situ from an aldehyde and an amine) in a tandem process that can be mechanistically viewed as a Thio-Michael type addition. In one study, this compound was reacted with benzaldehyde and morpholine in the presence of a copper(II) triflate catalyst to produce the corresponding thioaminal in good yield. The electron-donating methoxy groups on the thiol enhance its nucleophilicity, facilitating the attack on the electrophilic iminium ion.

The thiol-epoxy reaction is another efficient click reaction used to form stable β-hydroxythio-ether linkages, which are valuable in polymer and materials science for their strong adhesion properties. nih.govrsc.org The reaction proceeds via a base-catalyzed nucleophilic ring-opening of the epoxide.

The general mechanism involves deprotonation of the thiol by a base (commonly a tertiary amine) to form a highly nucleophilic thiolate anion. upc.eduphotopolymer.it This anion then attacks one of the electrophilic carbons of the epoxy ring, leading to a ring-opening Sₙ2 reaction. photopolymer.it The resulting alkoxide is subsequently protonated, regenerating the catalyst and yielding the final product.

While specific studies detailing the use of this compound in thiol-epoxy reactions are not prevalent, its reactivity can be predicted. The electron-donating nature of the two methoxy groups increases the electron density on the sulfur atom. This electronic enrichment facilitates the deprotonation of the thiol (lowering its pKa relative to electron-poor thiols) and enhances the nucleophilicity of the resulting thiolate anion. Consequently, this compound is expected to be a highly reactive component in base-catalyzed thiol-epoxy curing systems, potentially leading to faster reaction rates compared to unsubstituted or electron-deficient aromatic thiols.

The reaction between a thiol and an isocyanate group is a highly efficient click reaction that forms a thiourethane linkage. sci-hub.se This reaction is often catalyzed by tertiary amines or organometallic compounds and proceeds rapidly at ambient temperatures. researchgate.netupc.edu

The applicability of this reaction to this compound is evident from the synthesis of related thiocarbamate structures. For example, the synthesis of S-(3,5-dimethoxyphenyl)dimethylthiocarbamate involves the reaction of a 3,5-dimethoxyphenoxide with dimethylthiocarbamoyl chloride, followed by a thermal Newman-Kwart rearrangement.

To generate an organofunctional silane, a bifunctional approach is required where one of the reactants contains a silane moiety. For instance, this compound could react with an isocyanate-functionalized silane, such as 3-isocyanatopropyltrimethoxysilane. The thiol group would add across the isocyanate group to form a stable thiourethane bridge, covalently linking the 3,5-dimethoxyphenyl group to the trimethoxysilyl group. This strategy is analogous to methods using thiol-ene or Thio-Michael additions to create functional silanes for use as coupling agents or surface modifiers. mdpi.comresearchgate.net The resulting molecule would possess both the aromatic functionality and a hydrolyzable silane group capable of bonding to inorganic surfaces.

The oxidative coupling of two thiol molecules to form a disulfide bond is a fundamental transformation in chemistry. This process can be considered a thiol-thiol cross-coupling reaction. Recent advancements have focused on developing catalytic systems that perform this oxidation under mild and environmentally friendly conditions.

Research has shown that this compound undergoes efficient aerobic oxidative coupling to form 1,2-bis(3,5-dimethoxyphenyl)disulfane. In a specific study, this transformation was achieved in 97% yield using polyether amine as a recyclable base catalyst under a pure oxygen atmosphere. This method highlights a green and efficient strategy for disulfide bond formation involving this compound.

Interactions with Advanced Materials and Catalytic Systems

This compound serves not only as a reactant but also as a key building block in the development of advanced materials and as a component in catalytic systems.

Polymer Science: The thiol functional group is extensively used in polymer synthesis, particularly in thiol-ene and thiol-yne "click" polymerizations. This compound can be incorporated into sulfur-containing polymer chains. Such polymers are investigated for applications as advanced optical materials, where the high sulfur content can contribute to a high refractive index.

Catalysis: As demonstrated in its aerobic oxidation, this compound can act as a substrate in the development and optimization of new catalytic systems. The study utilizing polyether amine as a catalyst for disulfide formation showcases its role in probing the efficacy of novel, recyclable catalysts for oxidation reactions. researchgate.net

Synthesis of Bioactive Molecules: The 3,5-dimethoxyphenylthio moiety, derived from this compound, is incorporated as a structural fragment in the synthesis of more complex molecules with specific biological functions. For instance, it has been used as a precursor in the synthesis of selective and reversible monoamine oxidase A (MAO-A) inhibitors. In these advanced applications, the thiol acts as a nucleophile to introduce the S-(3,5-dimethoxyphenyl) group into a larger molecular scaffold.

Thiol-Functionalization for Defect Engineering (e.g., in MoS₂)

The chemical functionalization of two-dimensional materials like molybdenum disulfide (MoS₂) is a key strategy for tailoring their physical and chemical properties. Thiol derivatives, including this compound, are utilized for defect engineering, particularly for addressing sulfur vacancies (SVs) that are common in exfoliated MoS₂ nanosheets. nih.gov These vacancies, where a sulfur atom is missing from the lattice, can act as trap states for charge carriers, negatively impacting the material's electronic and optoelectronic performance. nih.gov

The interaction between thiols and defective MoS₂ can proceed through several pathways:

Functionalization: The thiol molecule can covalently bind to the unsaturated molybdenum atoms at the sulfur vacancy sites. nih.gov This process involves the chemisorption of the thiol, leading to a functionalized MoS₂ surface (R-[MoS₂]) where the properties of the organic molecule are imparted to the 2D material. nih.gov

SV Repair: The process can also lead to the repair of the vacancy. This occurs when the thiol chemisorbs at the SV, followed by the cleavage of the S-C bond, which effectively patches the hole in the MoS₂ lattice, potentially forming hydrocarbon byproducts. nih.gov

Dimerization: In some cases, the MoS₂ surface can catalyze the oxidation of thiols into their corresponding disulfides, which then physisorb (physically adsorb) onto the surface rather than covalently bonding to the defect sites. nih.gov

The specific functional groups on the thiophenol molecule can systematically tune the degree of functionalization. nih.gov This allows for controlled engineering of the MoS₂ surface, which can be monitored spectroscopically, for instance, by observing changes in the intensity of certain Raman modes. nih.gov This approach of using specifically designed thiols offers a powerful method to modulate the properties of MoS₂ for advanced electronic applications. nih.govresearchgate.net

Table 1: Potential Interactions of Thiols with Defective MoS₂ Surfaces

Interaction Type Description Resulting MoS₂ State
Functionalization Covalent bonding of the thiol moiety (RS-) to unsaturated Mo atoms at sulfur vacancies. Chemically functionalized MoS₂ (R-[MoS₂]) with altered surface properties.
Repair Chemisorption of the thiol followed by S-C bond cleavage, depositing a sulfur atom into the vacancy. Quasi-perfect MoS₂ ([MoS₂]) with a repaired lattice and potential hydrocarbon byproducts.
Dimerization Catalytic oxidation of thiols to disulfides (RSSR) on the MoS₂ surface. Physisorbed disulfides on the MoS₂ surface with minimal change to the defect site.

Chemisorption on Nanoparticle Surfaces and Surface Charge Control

The strong affinity of the thiol group (-SH) for the surfaces of noble metals makes this compound and related compounds excellent ligands for functionalizing nanoparticles, such as those made of gold. This chemisorption process is fundamental to creating stable, functional nanomaterials with tailored surface properties. The resulting characteristics of the nanoparticles are largely dictated by the chemical nature of the ligand.

Neutral nanoparticles have been observed to associate more with immune cells, such as Kupffer cells in the liver, and to accumulate in the white pulp of the spleen. nih.gov

Positively charged nanoparticles tend to accumulate in hepatocytes within the liver and in the glomeruli of the kidneys. nih.gov

Negatively charged nanoparticles show a broader distribution in the liver and, like their positive counterparts, accumulate in the red pulp of the spleen. nih.gov

The this compound ligand would confer its specific electronic and steric properties to the nanoparticle surface. The methoxy groups influence the hydrophobicity and dipole moment at the surface, which in turn affects the nanoparticle's dispersibility in various solvents and its interaction with biological media.

Table 2: Influence of Surface Charge on Sub-Organ Distribution of Gold Nanoparticles

Surface Charge Spleen Accumulation Liver Accumulation Kidney Accumulation
Positive Red Pulp Hepatocytes Glomeruli
Negative Red Pulp Broad Distribution -
Neutral White Pulp & Marginal Zone Kupffer Cells -

Catalyzed Reactions (e.g., by Polyether Amines for Oxidation)

This compound can undergo catalyzed oxidation to form its corresponding disulfide, 1,2-bis(3,5-dimethoxyphenyl)disulfane. The oxidative coupling of thiols is a significant transformation in both chemistry and biology. dntb.gov.ua A noteworthy example is the use of polyether amines as efficient, recyclable catalysts for this process under aerobic conditions. dntb.gov.uamdpi.com

In a specific study, a three-arm polyether amine was used as a catalyst for the aerobic oxidation of various thiophenols. dntb.gov.uamdpi.com This method is environmentally friendly and cost-effective as it avoids the need for expensive stoichiometric oxidants and minimizes over-oxidation by-products. dntb.gov.ua When this compound was subjected to these conditions, using just 0.5 mol% of the polyether amine catalyst under a pure oxygen atmosphere, it was efficiently converted to 1,2-bis(3,5-dimethoxyphenyl)disulfane. mdpi.com The reaction afforded the product in a high yield of 97%. mdpi.com This catalytic system proved effective for a wide range of thiophenol substrates, including those with both electron-donating and electron-withdrawing groups. mdpi.com

Table 3: Polyether Amine-Catalyzed Aerobic Oxidation of this compound

Substrate Catalyst Catalyst Loading Oxidant Product Yield
This compound Three-arm polyether amine 0.5 mol % Pure O₂ atmosphere 1,2-Bis(3,5-dimethoxyphenyl)disulfane 97%

Photochemical and Excited-State Reactivity of Aryl Thiols

Photocatalytic Oxidative Radical Addition Reactions

Aryl thiols are key participants in photocatalytic reactions, particularly in oxidative radical additions. These reactions often proceed via a thiol-ene coupling mechanism, which is initiated by visible light in the presence of a suitable photocatalyst. nih.gov The core of this process is the conversion of the thiol into a highly reactive thiyl radical intermediate through a one-electron oxidation and deprotonation step. nih.gov

The general mechanism involves the photoexcitation of a photocatalyst, such as a transition metal polypyridyl complex, which then interacts with the thiol. nih.gov The resulting thiyl radical is the key species that propagates a radical addition chain reaction with an alkene or other unsaturated molecule, leading to the formation of a new carbon-sulfur bond. nih.gov This method has been successfully applied to a wide range of thiols and alkenes, including in the coupling of cysteine-containing biomolecules under biocompatible conditions. nih.gov

The development of green chemistry approaches has seen the use of inexpensive organic photocatalysts, such as thioxanthone, with O₂ as a green oxidant and visible light as a sustainable energy source. acs.org These photocatalytic oxidative radical additions allow for the direct synthesis of complex molecules like α-keton thiol esters from thioic acids and alkenes, with water as the only byproduct. acs.org

Excited-State Intramolecular Thiol Proton Transfer (ESIPT) Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule that has been promoted to an electronically excited state. While commonly studied for hydroxyl and amino groups, this phenomenon has also been observed for the thiol proton (-SH). ntu.edu.twnih.gov This process requires a specific molecular geometry where the thiol group is hydrogen-bonded to a proton-accepting atom, such as a carbonyl oxygen, within the same molecule. ntu.edu.twnih.govntnu.edu.tw

Upon photoexcitation, an ultrafast proton transfer occurs from the sulfur atom to the acceptor atom, forming an excited-state tautomer. nih.govntnu.edu.tw This tautomer then relaxes to the ground state by emitting a photon. A key characteristic of thiol ESIPT is an anomalously large Stokes shift, meaning the emitted light has a much lower energy (longer wavelength) than the absorbed light. ntu.edu.twnih.gov For instance, a model compound, 2-(4-(diethylamino)phenyl)-3-mercapto-4H-chromen-4-one (3NTF), absorbs light at 383 nm but exhibits a distinctly red emission maximized at 710 nm, corresponding to a massive Stokes shift of 12,230 cm⁻¹. ntu.edu.twnih.govx-mol.com

The dynamics of this process are extremely rapid, with the ESIPT rate for 3NTF being faster than what could be resolved experimentally (< 180 fs). ntu.edu.twnih.govntnu.edu.tw The ability to observe this tautomer emission is highly dependent on the electronic structure of the molecule. The presence of strong electron-donating groups on the aryl system is crucial to ensure that the excited state of the tautomer is primarily of a ππ* character, which is emissive. nih.govntnu.edu.tw In contrast, if the excited state has significant nπ* character, the relaxation is dominated by non-radiative processes, and no emission is observed. nih.gov This was demonstrated by comparing the emissive 3NTF with non-emissive analogues that lacked the electron-donating group. ntu.edu.twnih.gov

Table 4: Photophysical Properties of an ESIPT-Capable Thiol vs. a Non-ESIPT Control

Compound Key Feature Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (cm⁻¹) ESIPT
3NTF Possesses an acidic S-H proton and intramolecular H-bond. 383 710 12,230 Yes
3MeNTF The thiol proton is replaced by a methyl group (-SCH₃), blocking proton transfer. 370 472 Normal No

Spectroscopic Characterization and Theoretical Investigations

Application of Advanced Spectroscopic Techniques for 3,5-Dimethoxybenzenethiol

Spectroscopic methods are instrumental in confirming the identity and purity of this compound and in probing its molecular characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the thiol proton. The aromatic protons would appear as a characteristic splitting pattern in the aromatic region (typically 6.0-7.5 ppm). The two equivalent protons at the C2 and C6 positions would likely appear as a doublet, while the proton at the C4 position would be a triplet. The six protons of the two equivalent methoxy groups would give a sharp singlet signal in the upfield region (around 3.5-4.0 ppm). The thiol proton (S-H) would also produce a singlet, the chemical shift of which can be variable and is sensitive to solvent and concentration.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. The spectrum of this compound would display signals for each unique carbon atom. The carbon atoms attached to the methoxy groups (C3 and C5) would be found at a characteristic downfield shift. The carbon atom attached to the thiol group (C1) would also have a distinct chemical shift. The remaining aromatic carbons (C2, C4, and C6) would resonate in the aromatic region of the spectrum. The carbons of the methoxy groups would appear at a higher field.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration
Ar-H (C2, C6)~6.5d2H
Ar-H (C4)~6.3t1H
-OCH₃~3.8s6H
-SHvariables1H
¹³C NMR (Predicted) Chemical Shift (ppm)
C1 (-S)~130
C2, C6~105
C3, C5 (-OCH₃)~160
C4~100
-OCH₃~55

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A weak absorption band for the S-H stretching vibration is expected to appear around 2550-2600 cm⁻¹. The C-S stretching vibration may be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Strong bands corresponding to the C-O stretching of the methoxy groups would be prominent around 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
S-HStretch2550-2600 (weak)
C-SStretch600-800
C-O (methoxy)Stretch1050-1250 (strong)
Aromatic C-HStretch3000-3100
Aromatic C=CStretch1450-1600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of the methoxy and thiol substituents will influence the position and intensity of these absorption maxima (λmax). The methoxy groups, being electron-donating, are expected to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for studying symmetric vibrations and bonds that are weakly polar, such as the S-H and C-S bonds. The Raman spectrum of this compound would provide information about the skeletal vibrations of the benzene ring and the vibrations of the sulfur-containing functional group.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces (typically silver or gold). Since thiols have a strong affinity for these metals, this compound is an excellent candidate for SERS studies. By immobilizing the molecule on a SERS-active substrate, a significant enhancement of the Raman signal can be achieved, allowing for the detection of very small quantities of the analyte. This technique is valuable for studying the orientation and interaction of the molecule with the metal surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing thin films and monolayers. When this compound is adsorbed onto a surface, XPS can be used to confirm the presence of sulfur, carbon, and oxygen. High-resolution scans of the S 2p, C 1s, and O 1s core levels can provide information about the chemical environment of these atoms, for instance, confirming the formation of a thiolate bond with a metal substrate.

Computational Chemistry for Understanding Structure and Reactivity

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. Methods like Density Functional Theory (DFT) can be employed to investigate the structure and reactivity of this compound.

Theoretical calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict spectroscopic properties: Calculating theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can aid in the interpretation of experimental data.

Analyze electronic structure: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Map the molecular electrostatic potential (MEP): The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Simulate reactivity: Theoretical models can be used to study reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving this compound.

By combining these advanced spectroscopic techniques with computational modeling, a detailed and comprehensive understanding of the chemical and physical properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules from first principles. nih.govresearchgate.net For dimethoxybenzene derivatives, DFT calculations are crucial for understanding their thermodynamic stability and reactivity. nih.gov

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined using DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For instance, in studies of related dimethoxybenzene derivatives, hybrid functionals like B3LYP have been employed to calculate these properties, providing insights into the molecule's electronic behavior. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools derived from DFT calculations that illustrate the charge distribution within a molecule. These maps help in identifying nucleophilic and electrophilic sites, which are regions prone to electrophilic attack and nucleophilic attack, respectively. For dimethoxybenzene compounds, MEP analysis can predict sites of interaction for potential drug design applications. nih.gov

Reaction Pathways: DFT can also be used to model chemical reactions and determine the minimum energy paths. For example, in the study of the addition of cysteine thiol to dopaquinone, DFT calculations were used to investigate the binding mechanism and energy barriers of different reaction pathways, proposing a multi-step process involving coordination, migration, and proton rearrangement. mdpi.com

Table 1: Theoretical Electronic Properties Calculated for Dimethoxybenzene Derivatives Using DFT.
Computational MethodParameterSignificance
DFT/B3LYPHOMO EnergyIndicates electron-donating ability
DFT/B3LYPLUMO EnergyIndicates electron-accepting ability
DFT/B3LYPHOMO-LUMO GapRelates to chemical reactivity and stability nih.gov
DFTMolecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack nih.gov

Time-Dependent DFT (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of molecules in their electronically excited states. researchgate.netresearchgate.net This method is particularly valuable for predicting and interpreting optical absorption and emission spectra. researchgate.net

Excitation Energies and Spectra: TD-DFT can accurately predict the vertical excitation energies of molecules, which correspond to the peaks in their UV-visible absorption spectra. For organic molecules, TD-DFT often achieves an accuracy of around 0.3 eV. researchgate.net Studies on various aromatic compounds have demonstrated the ability of TD-DFT to model the relative energies of excited states and reproduce experimental absorption and emission results.

Properties of Excited States: Beyond excitation energies, TD-DFT allows for the calculation of various properties of the excited state, such as geometry, vibrational frequencies, and dipole moments. researchgate.net For example, upon photoexcitation, a molecule's dipole moment can change significantly, which can be quantified by TD-DFT calculations. This information is crucial for understanding the behavior of molecules in applications like dye-sensitized solar cells. researchgate.net In a study on excited-state isoflavones, TD-DFT was used to demonstrate that the excited-state molecules exhibited significantly increased HOMO energy values, indicating enhanced antioxidant activity. nih.gov

Table 2: Excited-State Properties Investigated by TD-DFT.
PropertyDescriptionApplication
Excitation EnergiesEnergies required to promote an electron to a higher energy level.Prediction of UV-Vis absorption spectra. researchgate.net
Oscillator StrengthsTheoretical measure of the intensity of an electronic transition.Comparison with experimental absorption intensities.
Excited-State GeometryOptimized molecular structure in the excited state.Analysis of fluorescence and phosphorescence. researchgate.net
Excited-State Dipole MomentThe dipole moment of the molecule after electronic excitation.Understanding changes in polarity upon light absorption. researchgate.net

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with a biological target, such as a protein or DNA. nih.gov

Binding Affinity and Pose: Molecular docking simulations can predict the binding energy of a ligand within the active site of a receptor. For example, in a study of 3-methoxy flavone (B191248) derivatives, docking was used to evaluate their binding energy with estrogen and epidermal growth factor receptors. nih.gov The results are often presented as a docking score, with lower scores typically indicating stronger binding. The simulation also provides a visual representation of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Target Identification and Validation: Docking studies can help identify potential biological targets for a molecule. For instance, studies on novel triazole derivatives used molecular docking to investigate their interaction with the active site of SARS-CoV-2 main protease. In a study of new thiosemicarbazones derived from 4-hydroxy-3,5-dimethoxy benzaldehyde, molecular docking was performed to confirm the binding affinities of the most potent derivatives against acetylcholinesterase and human carbonic anhydrases. researchgate.net

Table 3: Key Outputs from Molecular Docking Studies.
ParameterDescriptionExample from Literature
Docking Score (kcal/mol)An estimation of the binding free energy.A docking score of -10.4 kcal/mol indicated a strong interaction between a compound and caspase-3. nih.gov
Hydrogen BondsSpecific electrostatic interactions between the ligand and receptor.Hydrogen bonding was observed between a compound and the Gly60 residue of caspase-3. nih.gov
Hydrophobic InteractionsNonpolar interactions contributing to binding stability.Hydrophobic interactions were identified between a ligand and multiple residues of a DNA molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to create a correlation between the 3D properties of a set of molecules and their activities.

CoMFA Model Generation: In a CoMFA study, a series of aligned molecules are placed in a 3D grid. Steric and electrostatic fields are calculated at each grid point, and these values are used as descriptors. Partial Least Squares (PLS) analysis is then used to build a regression model that correlates these field values with the observed biological activities.

Predictive Power and Interpretation: The predictive ability of a CoMFA model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the conventional squared correlation coefficient (r²). For example, a CoMFA model for 3,5-diaryl-4,5-dihydropyrazole analogs showed an r² of 0.896 and a q² of 0.568. researchgate.netnih.gov

Contour Maps: The results of a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, steric contour maps might show regions where bulky substituents are favorable (green contours) or unfavorable (yellow contours) for activity. Electrostatic maps can indicate where electropositive (blue contours) or electronegative (red contours) groups would enhance activity. In one study, the analysis showed that steric fields contributed 70% and electrostatic fields 30% to the QSAR equation, suggesting that biological activity was primarily influenced by steric interactions. researchgate.netnih.gov

Table 4: Components and Outputs of a CoMFA Study.
ComponentDescriptionExample Value/Interpretation
Steric FieldsRepresents the van der Waals interactions.Contour maps show regions where bulky groups enhance or diminish activity. researchgate.netnih.gov
Electrostatic FieldsRepresents the Coulombic interactions.Contour maps indicate favorable locations for positive or negative charges. researchgate.netnih.gov
r² (Correlation Coefficient)A measure of the model's ability to fit the data.An r² of 0.896 suggests a good fit. researchgate.netnih.gov
q² (Cross-validated r²)A measure of the model's predictive power.A q² of 0.568 indicates reasonable predictive ability. researchgate.netnih.gov

Research Applications in Diverse Chemical Fields

Role in Advanced Materials Science and Engineering

The versatility of 3,5-dimethoxybenzenethiol allows it to be integrated into a wide array of materials, where it can be used to fine-tune their chemical and physical properties. Its thiol group provides a reactive handle for anchoring the molecule to surfaces or incorporating it into larger molecular structures, while the dimethoxy-substituted aromatic ring offers control over electronic characteristics.

In the realm of nanotechnology, the surface chemistry of nanocrystals is paramount in determining their stability, solubility, and functionality. Thiol-containing molecules are frequently employed as capping agents to passivate the surface of semiconductor nanocrystals, or quantum dots, preventing their aggregation and influencing their optical and electronic properties. Aromatic thiols, in particular, have been investigated for their ability to modify the electronic structure of quantum dots.

While research has explored various aromatic thiols as capping ligands, the principles can be extended to this compound. The sulfur atom of the thiol group forms a strong bond with the metal atoms on the nanocrystal surface, providing robust stabilization. The methoxy (B1213986) groups on the benzene (B151609) ring can influence the electronic environment of the nanocrystal, potentially altering its photoluminescence and charge carrier dynamics. Theoretical studies on similar aromatic thiol-capped cadmium telluride (CdTe) quantum dots have shown that such ligands can decrease the HOMO-LUMO gap, leading to a redshift in the material's absorption spectra frontiersin.org. The use of ligands like this compound could offer a strategy for tuning the optoelectronic properties of nanocrystals for specific applications.

Table 1: Influence of Aromatic Thiol Ligands on Nanocrystal Properties

Ligand Property Effect on Nanocrystal Potential Application
Strong Metal-Sulfur Bond High stability and prevention of aggregation Long-lasting displays, bio-imaging
Aromatic Ring System Modification of electronic band structure Tunable light emission for LEDs

Two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDs), possess extraordinary electronic and optical properties. However, in their pristine form, they can be chemically inert and difficult to process. Covalent functionalization with organic molecules is a key strategy to modify their properties and improve their dispersibility.

Thiol-ene "click" chemistry offers a highly efficient and versatile method for the functionalization of 2D materials nih.govbohrium.com. This reaction involves the addition of a thiol to a carbon-carbon double bond, which can be present on the surface of the 2D material. Although studies have often utilized other thiols, the methodology is broadly applicable. This compound could be used to introduce the dimethoxybenzene moiety onto the surface of graphene or other 2D materials. The presence of these functional groups can alter the electronic band structure, changing the material from a zero-bandgap semimetal (in the case of graphene) to a semiconductor. This modification of electronic properties is crucial for applications in transistors and sensors. Furthermore, the attached molecules can improve the dispersibility of the 2D materials in various solvents, facilitating their incorporation into thin films and composite materials.

Thiol-ene and thiol-yne "click" chemistry are powerful tools in polymer science for the synthesis of both linear and cross-linked polymers, as well as for the post-polymerization functionalization of existing polymer chains. These reactions are known for their high efficiency, lack of byproducts, and tolerance to a wide range of functional groups.

This compound can be employed as a monomer in thiol-ene polymerization reactions. When combined with multifunctional "ene" monomers, it can form cross-linked polymer networks. The properties of the resulting polymer, such as its thermal stability, refractive index, and mechanical strength, would be influenced by the rigid aromatic core and the polar methoxy groups of the this compound unit. Additionally, the thiol group can be used to functionalize existing polymers that contain double or triple bonds, allowing for the introduction of the specific optical and electronic properties of the dimethoxybenzene group onto a polymer backbone. This approach has been used to create materials for a variety of applications, including advanced coatings, adhesives, and biomaterials researchgate.netnih.govresearchgate.net.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular scale, leading to materials with enhanced or novel functionalities. The synthesis of these materials often relies on precursors that can bridge the organic and inorganic phases.

This compound is a suitable candidate for such a precursor. The thiol group can readily bind to inorganic components, such as metal oxide nanoparticles or silica (B1680970) surfaces. The organic part of the molecule, the dimethoxybenzene group, can then be integrated into a surrounding organic polymer matrix or can self-assemble to form structured organic domains. For instance, the generation of 3,5-dimethoxybenzyllithium has been reported as a useful intermediate in the synthesis of other complex molecules, demonstrating the reactivity of the benzene ring system for further chemical transformations . By incorporating a thiol group, this versatile building block can be anchored to inorganic frameworks, paving the way for the creation of hybrid materials for applications in catalysis, sensing, and photonics.

The development of organic electronic and optical materials is a rapidly growing field, with applications ranging from flexible displays to efficient solar cells. Conducting polymers, in particular, are of great interest due to their unique combination of polymeric properties and electrical conductivity.

Polythiophenes and their derivatives are a major class of conducting polymers. While this compound is not a thiophene (B33073) itself, its aromatic thiol structure is relevant to the broader class of sulfur-containing organic electronic materials. The electronic properties of conducting polymers can be finely tuned by the introduction of substituent groups. The electron-donating methoxy groups of this compound, if incorporated into a polymer backbone, would be expected to raise the energy levels of the molecular orbitals, thereby altering the polymer's band gap and its light absorption characteristics. This ability to tune electronic properties is critical for optimizing the performance of organic solar cells and other electronic devices mdpi.comnih.gov. Research into new monomers for conducting polymers is ongoing, and functionalized benzenethiols represent a potential avenue for the discovery of novel materials.

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. This "bottom-up" approach can be used to create highly ordered structures such as metal-organic frameworks (MOFs) and other porous materials.

The structure and functionality of these materials are determined by the geometry and chemical nature of their molecular building blocks. This compound, with its defined substitution pattern and reactive thiol group, is an attractive candidate for a linker or node in supramolecular assemblies. The thiol group can coordinate to metal ions, forming the vertices of a MOF, while the rigid dimethoxybenzene unit would act as a structural linker. The precise arrangement of the methoxy groups could direct the self-assembly process through hydrogen bonding or other weak interactions, leading to specific network topologies. The pores within such a framework would be decorated with the methoxy functional groups, which could influence the material's selectivity for gas adsorption and separation nih.govrsc.org.

Table 2: Summary of Research Applications for this compound

Application Area Role of this compound Key Enabling Chemistry Resulting Material/Property
Nanocrystal Synthesis Capping Ligand Metal-Thiol Coordination Stabilized nanocrystals with tuned optical properties
2D Materials Functionalizing Agent Thiol-ene Click Chemistry Modified electronic structure and improved dispersibility
Polymer Science Monomer/Functionalizing Agent Thiol-ene Polymerization Polymers with tailored thermal and optical properties
Hybrid Materials Organic Precursor Sol-Gel/Coordination Chemistry Bridged organic-inorganic systems with novel functions
Electronic Materials Monomer Precursor Polymerization Potential for new conducting polymers with tuned band gaps

Sensor Development, particularly SERS-based Biosensors

The field of sensor technology has benefited from the application of aromatic thiols, including this compound, particularly in the domain of Surface-Enhanced Raman Scattering (SERS)-based biosensors. SERS is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. rsc.orgrsc.org The strong affinity of the sulfur atom in the thiol group for these noble metals allows for the formation of a stable self-assembled monolayer on the nanoparticle surface, making thiophenol derivatives excellent candidates for use as Raman reporter molecules (RRMs). rsc.orgsemanticscholar.org

The specific properties of this compound are of interest in this context. The two methoxy groups (-OCH₃) on the benzene ring are electron-donating groups (EDGs). rsc.org Research has shown that the electronic properties of substituents on the thiophenol ring can significantly influence the SERS enhancement. rsc.orgmdpi.com EDGs can affect the interfacial electronic environment between the molecule and the metal surface, potentially leading to greater SERS enhancement under resonant conditions. rsc.org Furthermore, the vibrational modes of the methoxy and other functional groups on the benzene ring provide a unique spectral fingerprint, which is essential for multiplexed biosensing applications where multiple analytes are detected simultaneously. mdpi.com In a typical SERS-based biosensor, these RRM-functionalized nanoparticles are further conjugated with biorecognition elements (e.g., antibodies) to create a highly specific and sensitive detection system. mdpi.com

Table 1: Influence of Substituent Groups on Thiophenol-based SERS Reporters

Substituent TypeExample GroupEffect on Thiol pKaInfluence on Nanoparticle Surface ChargeGeneral SERS Performance
Electron-Donating-OCH₃, -NH₂, -OHIncreases pKaMay lead to aggregation if charge is not stabilizedCan provide significant signal enhancement, especially with resonant excitation rsc.org
Electron-Withdrawing-NO₂, -CNDecreases pKaHelps maintain negative surface charge, improving stability mdpi.comOften used for stable, reproducible signals in multiplexed assays mdpi.com

Contributions to Organometallic Chemistry

The thiol functional group is a soft ligand, which, according to the Hard and Soft Acids and Bases (HSAB) principle, forms strong coordinative bonds with soft metal ions like mercury(II), platinum(II), palladium(II), and gold(I). This property makes this compound a valuable ligand in the synthesis of new organometallic compounds and functional materials.

This compound can act as a monodentate ligand, coordinating to a metal center through its deprotonated thiolate form (-S⁻). The resulting metal-sulfur bond is a key feature in a wide range of functional metal complexes. rsc.orgresearchgate.net The electronic properties imparted by the dimethoxy-substituted aryl group can modulate the characteristics of the resulting complex, including its stability, solubility in organic solvents, and electronic and catalytic properties. For instance, organometallic ruthenium(II)-arene complexes have gained significant attention for their potential applications, and the incorporation of thiolate ligands can influence their reactivity and biological activity. nih.gov Spectroscopic characterization, typically using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for confirming the coordination of the thiolate ligand to the metal center. researchgate.netnih.gov In IR spectra, the disappearance of the S-H stretching vibration is a key indicator of coordination, while in ¹³C NMR, a significant downfield shift in the resonance of the carbon atom bonded to sulfur confirms the formation of the metal-sulfur bond. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Many MOFs feature coordinatively unsaturated metal sites, which can be targeted for postsynthetic modification (PSM). rsc.orgnih.govnih.gov PSM is a powerful strategy for introducing new functional groups into a pre-formed MOF, thereby tuning its properties for specific applications without altering the underlying framework. rsc.orgnih.govsemanticscholar.org

The thiol group of this compound is well-suited for this purpose. Through a coordination-based PSM approach, the thiol can bind to open metal sites within the MOF's pores. nih.gov This method has been successfully used to functionalize MOFs with thiol groups for applications such as the selective adsorption and removal of heavy metal ions like mercury(II) from water. nih.govnih.govresearchgate.netrsc.org The integration of the soft thiol functionality into the MOF structure creates a high affinity for soft metal ions, significantly enhancing the material's adsorption capacity and selectivity. nih.govrsc.org This strategy avoids the often-challenging direct synthesis of thiol-based MOFs, where the thiol groups might interfere with the framework's formation. rsc.orgnih.gov

Analytical Chemistry Methodologies

The distinct reactivity of the thiol group also allows for its use in the development of analytical methods for detection and characterization.

The quantification of thiols in complex biological or environmental samples is a significant analytical challenge due to their low concentrations and potential for interference. colab.wsresearchgate.net Several methods have been developed that could be applied to this compound. One of the most common spectrophotometric methods is based on the reaction with 5,5′-dithiobis(2-nitrobenzoic acid), known as Ellman's reagent. rsc.orgnih.gov This reaction produces a colored thiolate anion that can be quantified by UV-Vis spectroscopy. rsc.org This method is robust and applicable to both aliphatic and aromatic thiols. rsc.org

More advanced techniques utilize mass spectrometry (MS) for higher sensitivity and selectivity. sfrbm.orgnih.gov Methods often involve derivatization of the thiol group to enhance its detection by electrospray ionization (ESI)-MS. researchgate.net For instance, charge-tagged disulfide reagents can react selectively with thiols, allowing them to be easily identified and quantified in a complex mixture. researchgate.net Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has also been successfully employed for the ultra-trace quantification of polyfunctional thiols after a specific extraction step. colab.ws Such methodologies could be adapted for the specific detection and quantification of this compound in various matrices.

Table 2: Common Analytical Techniques for Thiol Quantification

TechniquePrincipleCommon Reagent/MethodTypical Sensitivity
SpectrophotometryColorimetric reactionEllman's Reagent (DTNB) rsc.orgnih.govMicromolar (μM) rsc.org
HPLC-MS/MSChromatographic separation followed by mass spectrometric detectionDerivatization with agents like 4,4'-dithiodipyridine colab.wsNanogram per liter (ng/L) colab.ws
GC-MS/MSGas chromatographic separation and MS/MS detectionSpecific extraction (e.g., silver ion SPE) followed by derivatization colab.wsBelow odor thresholds (for volatile thiols) colab.ws
ESI-MSDirect infusion or LC-coupled mass spectrometryDerivatization with charge-tagged disulfides researchgate.netHigh sensitivity for targeted analysis

When this compound is part of a more complex system, such as an organometallic complex or a functionalized material, a combination of spectroscopic techniques is essential for full characterization. A multi-spectroscopic approach provides complementary information to elucidate the structure, bonding, and purity of the sample.

For example, in the characterization of a metal complex synthesized with a 3,5-Dimethoxybenzenethiolate ligand, the following techniques would be employed:

Infrared (IR) Spectroscopy: To confirm the absence of the S-H bond and observe vibrations associated with the aromatic ring and methoxy groups. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide insight into the metal-ligand bonding.

This combination of techniques provides a comprehensive dataset, allowing for unambiguous identification and characterization of complex samples containing the this compound moiety.

Biological and Medicinal Chemistry Research

The chemical scaffold of this compound has been a subject of interest in various domains of biological and medicinal chemistry. Its unique electronic and structural properties, conferred by the electron-donating methoxy groups and the reactive thiol moiety, have prompted investigations into its potential roles in enzyme inhibition, peptide chemistry, and the modulation of DNA-damaging agents. This section delves into specific research applications of this compound and its derivatives, highlighting its utility in probing complex biological mechanisms.

Enzyme Inhibition Mechanisms (e.g., Cysteine Residue Interaction)

While direct studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of thiol-containing compounds is well-known for interacting with enzymes, particularly through covalent modification of cysteine residues. Cysteine, with its nucleophilic thiol side chain, is often a key component of enzyme active sites and can be targeted by electrophilic inhibitors.

The potential for a substituted benzenethiol (B1682325) like this compound to act as an enzyme inhibitor would largely depend on the specific enzyme's active site architecture and the reactivity of its cysteine residues. The electronic properties of the benzene ring, influenced by the two methoxy groups, would modulate the nucleophilicity and redox potential of the thiol group, which in turn would affect its ability to form disulfide bonds or other covalent adducts with enzymatic cysteine residues.

For instance, in the context of monoamine oxidase (MAO) inhibition, which will be discussed in more detail in a later section, the interaction with specific cysteine residues within the active site is a key mechanistic feature for some classes of inhibitors. Molecular docking studies of various MAO-B inhibitors have highlighted the importance of hydrogen bonding and other interactions with residues such as Cys172. This suggests a plausible mechanism whereby a thiol-containing compound could be designed to specifically target such a cysteine residue, leading to potent and selective inhibition. Although this has not been explicitly demonstrated for this compound itself, it represents a rational avenue for future drug design and discovery efforts.

Applications in Peptide Synthesis and Disulfide Formation

In the realm of peptide and protein chemistry, the formation of disulfide bonds is a critical step for stabilizing the tertiary structure of many biologically active molecules. The thiol group of cysteine residues is central to this process. Research in solid-phase peptide synthesis (SPPS) has explored the use of various protecting groups for the cysteine thiol to control the regioselective formation of disulfide bridges.

In this context, the dimethoxyphenylthio (S-Dmp) group, a derivative of dimethoxybenzenethiol, has been investigated as a highly labile protecting group for cysteine in Fmoc-based SPPS. This protecting group has shown significant advantages over the more traditional tert-butylthio (StBu) group.

Key advantages of the dimethoxyphenylthio (S-Dmp) protecting group include:

Rapid Deprotection: The S-Dmp group can be removed in as little as 5 minutes using mild reducing agents like dithiothreitol (B142953) (DTT). This is a substantial improvement over the 4-24 hours often required for the removal of the StBu group.

Mild Removal Conditions: The deprotection can be achieved with mild reducing agents, which is compatible with a wide range of other protecting groups used in peptide synthesis.

Orthogonality: The S-Dmp group is stable to the basic conditions used for Fmoc removal and acidic conditions for cleavage from the resin, making it orthogonal to standard SPPS protocols.

These properties make the dimethoxyphenylthio group a valuable tool for the synthesis of complex peptides containing multiple disulfide bonds, where precise control over disulfide bond formation is essential. The successful use of S-Dmp in the synthesis of peptides like oxytocin (B344502) underscores its practical utility.

Protecting GroupDeprotection TimeDeprotection ConditionsKey Advantage
Dimethoxyphenylthio (S-Dmp)5 minutesMild reducing agents (e.g., DTT)Rapid and mild removal
tert-Butylthio (StBu)4-24 hoursReducing agents (e.g., BME)Orthogonal but slow removal

Investigation as a Dihydrofolate Reductase Inhibitor

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. The development of DHFR inhibitors often involves the synthesis and evaluation of various small molecules that can bind to the enzyme's active site.

While this compound itself has not been reported as a direct DHFR inhibitor, the 3,5-dimethoxyphenyl motif has been incorporated into the structure of potential DHFR inhibitors. In a study focused on synthesizing novel analogs of trimethoprim, a known antibacterial DHFR inhibitor, compounds bearing a 3',5'-dimethoxy-substituted benzene ring were prepared and evaluated.

The study found that these 3',5'-dimethoxy derivatives were significantly less active than analogs with a 3',4',5'-trimethoxy substitution pattern. This suggests that the specific positioning of the methoxy groups on the benzene ring is critical for effective binding to the DHFR active site. Although in this particular study the 3',5'-dimethoxy substitution did not lead to enhanced potency, it demonstrates that this structural motif is of interest to medicinal chemists in the design of new therapeutic agents targeting DHFR. The inclusion of a thiol group, as in this compound, would represent a further structural modification that could potentially alter the binding affinity and selectivity for the enzyme.

Studies on Protein Disulfide Isomerase Inhibition Mechanisms

Protein disulfide isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum that plays a critical role in the formation, breakage, and rearrangement of disulfide bonds during protein folding. Given its importance in cellular homeostasis, PDI has emerged as a potential therapeutic target for a variety of diseases, including cancer and thrombosis.

The inhibition of PDI can be achieved by small molecules that interact with the enzyme's active site, which contains a reactive cysteine residue. However, a review of the current scientific literature does not indicate that this compound has been specifically investigated as an inhibitor of PDI. The screening of chemical libraries for PDI inhibitors has identified other classes of compounds, but the potential of substituted benzenethiols in this context remains an unexplored area of research.

Influence on Nucleic Acid Damage Processes (e.g., Neocarzinostatin (B611948) Activation)

Neocarzinostatin is a potent antitumor antibiotic that consists of a protein component and a non-protein chromophore. The chromophore is a highly unstable enediyne that, upon activation, generates a diradical species capable of causing sequence-specific cleavage of DNA. This activation process is critically dependent on the presence of thiol-containing molecules.

The thiol acts as a nucleophile, attacking the chromophore and initiating a cascade of reactions that ultimately lead to the formation of the DNA-damaging diradical. The structure and properties of the activating thiol can influence the efficiency and even the mechanism of DNA damage. While specific studies detailing the use of this compound in the activation of neocarzinostatin are not available, the general principles of thiol activation provide a framework for understanding its potential role.

The nucleophilicity of the thiol group in this compound is enhanced by the two electron-donating methoxy groups on the benzene ring. This increased nucleophilicity could potentially lead to a more rapid activation of the neocarzinostatin chromophore. Furthermore, the steric bulk and electronic properties of the 3,5-dimethoxyphenyl group could influence the interaction of the activated drug with the minor groove of DNA, potentially altering the sequence selectivity or the type of DNA lesions produced.

Monoamine Oxidase Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes that are crucial for the metabolism of neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The development of selective MAO inhibitors is an active area of research.

While there is no direct report on the MAO inhibitory activity of this compound, there is substantial evidence that the dimethoxyphenyl scaffold is a key feature in a number of potent and selective MAO inhibitors. For instance, derivatives of 3,5-diaryl-4,5-dihydroisoxazoles have been synthesized and shown to be selective inhibitors of MAO-B. Additionally, a novel MAO inhibitor, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), has been identified as a preferential and reversible inhibitor of MAO-A.

Mechanistically, it is noteworthy that the active site of MAO-B contains a key cysteine residue, Cys172, which has been shown to interact with various inhibitors. Molecular docking studies have revealed that hydrogen bonding to this cysteine residue is a critical factor for the binding affinity of some MAO-B inhibitors. This provides a strong rationale for investigating thiol-containing compounds, such as this compound, as potential MAO inhibitors. The thiol group could potentially form a direct interaction with Cys172, leading to potent inhibition.

Compound ClassTargetKey Structural FeatureRelevance to this compound
3,5-Diaryl-4,5-dihydroisoxazolesMAO-B3,5-Diaryl substitutionHighlights the importance of the 3,5-disubstituted phenyl ring.
2-(3,4-Dimethoxy-phenyl)-4,5-dihydro-1H-imidazoleMAO-ADimethoxyphenyl groupDemonstrates the utility of the dimethoxyphenyl scaffold in MAO-A inhibition.
Various MAO-B InhibitorsMAO-BInteraction with Cys172Suggests a potential mechanism of action for a thiol-containing inhibitor.

Receptor Affinity and Agonist/Antagonist Activity Research (e.g., Serotonin 5-HT2A Receptor)

A thorough investigation of scientific literature and chemical databases indicates a lack of available research on the direct interaction of This compound with the serotonin 5-HT2A receptor. Searches for studies detailing the receptor affinity, as well as the potential agonist or antagonist properties of this specific compound, did not yield any relevant results.

Therefore, detailed research findings, including quantitative data on binding affinities (such as Kᵢ or IC₅₀ values) and functional activity at the 5-HT2A receptor, are not available for this compound. This suggests that the pharmacological profile of this compound concerning the serotonin 5-HT2A receptor has not been a subject of published scientific investigation.

Due to the absence of research data, no data table on the receptor affinity and activity of this compound can be provided.

Emerging Research Frontiers and Future Prospects

Advancements in Sustainable and Efficient Synthetic Routes for Dimethoxybenzenethiols

The development of environmentally friendly and efficient methods for synthesizing dimethoxybenzenethiols is a key area of ongoing research. Traditional synthetic pathways often involve harsh reagents and generate significant waste. Modern approaches focus on catalysis and flow chemistry to improve sustainability. For instance, researchers are exploring palladium-catalyzed reactions that can proceed under milder conditions and offer higher yields. researchgate.net The use of deep eutectic solvents, which are biodegradable and have low toxicity, is also being investigated as a green alternative to conventional organic solvents. researchgate.net Furthermore, the development of continuous-flow microreactor systems offers a safe and efficient way to produce these compounds, minimizing the risks associated with hazardous intermediates and allowing for precise control over reaction parameters. researchgate.net

Deeper Elucidation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics of 3,5-Dimethoxybenzenethiol is crucial for optimizing its use and predicting its behavior in various chemical transformations. Studies focusing on the kinetics of reactions involving thiophene (B33073) derivatives, which share structural similarities with dimethoxybenzenethiols, provide valuable insights. For example, kinetic studies on the σ-complexation reactions of 3,5-dicyanothiophene with amines have been conducted to determine electrophilicity parameters. nih.gov Such investigations help in quantifying the reactivity of these compounds and can be used to predict their behavior in different solvent systems. nih.gov By employing techniques like spectrophotometry and computational methods such as Density Functional Theory (DFT), researchers can gain a deeper understanding of the factors influencing reaction rates and pathways. nih.gov

Design and Synthesis of Novel Derivatives with Enhanced Performance

The core structure of this compound serves as a scaffold for the design and synthesis of novel derivatives with tailored properties and enhanced performance for specific applications. By modifying the functional groups on the benzene (B151609) ring, scientists can fine-tune the electronic and steric characteristics of the molecule. This approach has led to the development of derivatives with potential applications in medicinal chemistry. For example, novel diketopiperazine derivatives have been synthesized and shown to selectively inhibit the proliferation of certain cancer cells. nih.govmdpi.com The synthesis of such derivatives often involves multi-step reaction sequences, and their biological activity is then evaluated through in vitro and in vivo studies. nih.govmdpi.com

Expansion of "Click Chemistry" Utility in Complex Systems and Biological Conjugations

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly selective, making them ideal for a wide range of applications, including the modification of complex biological molecules. sigmaaldrich.com The thiol group in this compound makes it a suitable candidate for thiol-ene and thiol-yne "click" reactions. nih.govrsc.org These reactions can be used to attach the dimethoxybenzenethiol moiety to polymers, surfaces, and biomolecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that produces stable triazole linkages. sigmaaldrich.comcsmres.co.uk The versatility of these reactions allows for the creation of complex architectures and bioconjugates with diverse functionalities. nih.govcsmres.co.uk

Integration into Advanced Materials for Emerging Technologies

The unique properties of this compound and its derivatives make them promising building blocks for the development of advanced materials. Their ability to self-assemble on metal surfaces via the thiol group allows for the creation of well-ordered monolayers with potential applications in electronics, sensors, and nanotechnology. Furthermore, the incorporation of dimethoxybenzenethiol units into polymers can impart specific optical, electronic, or mechanical properties. For instance, polymers containing sulfur atoms, such as those derived from thiol-yne polymerizations, can exhibit high refractive indices, making them suitable for optical applications. rsc.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biological Systems

The future of research on this compound lies in interdisciplinary collaborations that bridge the gap between chemistry, materials science, and biology. Chemists can focus on synthesizing novel derivatives with tailored properties, while materials scientists can explore their integration into advanced materials and devices. In the biological realm, these compounds can be investigated for their potential as therapeutic agents or as probes for studying biological processes. For example, 1,2,4-triazole (B32235) derivatives, which can be synthesized using click chemistry involving thiols, have shown a wide range of biological activities, including antibacterial and anticancer properties. researchgate.net Such interdisciplinary efforts are essential for unlocking the full potential of this versatile chemical compound.

Computational Prediction and Design of Novel Aryl Thiol-Based Molecules

The advancement of computational chemistry has revolutionized the field of drug discovery and materials science, offering powerful tools for the in silico prediction and design of novel molecules. In the context of aryl thiols, and by extension this compound, these computational approaches enable the rational design of new compounds with tailored properties, accelerating the pace of research and reducing the reliance on costly and time-consuming experimental synthesis and screening. These methods are broadly categorized into structure-based and ligand-based design, each offering unique insights into the molecular interactions and properties that govern the function of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of newly designed molecules before they are synthesized.

In the realm of aryl thiol-based molecules, QSAR studies have been instrumental in identifying the structural features that are crucial for their biological effects. For instance, a QSAR study on a series of N-(aryl)-4-(azolylethyl)thiazole-5-carboxamides, which are potent inhibitors of VEGF receptors I and II, demonstrated that topological descriptors of the compounds play a significant role in their inhibitory activity nih.govresearchgate.net. The presence or absence of specific substituents at particular positions on the aryl ring was also found to be a critical determinant of activity, a finding that can guide the design of more potent inhibitors nih.gov.

Similarly, QSAR studies on N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease, have highlighted the importance of descriptors such as AlogP98, Wiener index, and dipole moment in determining the bioactivity of these compounds mdpi.com. Another study on 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents revealed that electronic parameters were the most significant contributors to their activity nih.gov. These findings underscore the power of QSAR in elucidating the complex relationships between molecular structure and biological function, providing a roadmap for the design of novel aryl thiol-based therapeutics.

Table 1: Key Molecular Descriptors in QSAR Models for Aryl Thiol Derivatives

Descriptor TypeSpecific DescriptorBiological Target/ActivityReference
TopologicalWiener Index, CHI-V-3_CAcetylcholinesterase/Butyrylcholinesterase Inhibition mdpi.com
PhysicochemicalALOGP98 (Hydrophobicity)Acetylcholinesterase/Butyrylcholinesterase Inhibition mdpi.com
ElectronicDipole-Mag, F, sigmaAcetylcholinesterase/Butyrylcholinesterase Inhibition, Antithrombotic Activity mdpi.comnih.gov
Steric/ShapePHI, Kappa-1-AMAcetylcholinesterase/Butyrylcholinesterase Inhibition mdpi.com

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this technique is used to predict the binding mode and affinity of a small molecule ligand, such as an aryl thiol derivative, to the active site of a target protein.

Docking studies have been widely employed to understand the mechanism of action of aryl thiol-based compounds and to design new molecules with improved binding affinities. For example, molecular docking was used to investigate the binding mode of pyrrolo[3,4-c]pyrrole (B14788784) derivatives as inhibitors of cyclooxygenase (COX) enzymes, revealing interactions similar to known drugs like meloxicam (B1676189) and diclofenac (B195802) mdpi.com. In another study, docking simulations of flavonoids at the aryl hydrocarbon receptor (AhR) identified potential binding pockets that could be targeted for the inhibition of AhR-mediated toxicity nih.govmdpi.com.

Table 2: Examples of Molecular Docking Studies on Aryl Thiol-Related Scaffolds

Ligand ScaffoldTarget ProteinKey FindingsReference
Pyrrolo[3,4-c]pyrrole derivativesCyclooxygenase (COX-1, COX-2)Binding modes similar to known COX inhibitors. mdpi.com
FlavonoidsAryl Hydrocarbon Receptor (AhR)Identification of novel binding pockets for potential inhibition. nih.govmdpi.com
Aryl and Heteroaryl ThiomannosidesFimHImportance of aglycone hydrophobicity and orientation in the binding site. nih.gov
Tri-aryl Imidazole-Benzene Sulfonamide HybridsCarbonic Anhydrase IX and XIIAdopted orientation and binding interactions within the active site pocket. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of molecular design, DFT calculations can provide valuable information about the geometric and electronic properties of molecules, such as their stability, reactivity, and spectroscopic properties.

DFT calculations have been used to study the mechanism of reactions involving aryl thiols, such as the metal-free arylation of thiols with diaryliodonium salts. These calculations demonstrated that the reaction proceeds through an inner-sphere pathway involving the formation of an Ar2I(SR) intermediate followed by reductive elimination chemrxiv.org. DFT has also been employed to study the properties of thiolated derivatives of biologically active compounds, providing insights into their reactivity and potential for applications in nanotechnology nih.gov.

Furthermore, DFT has been used in conjunction with experimental studies to understand the antioxidant activities of synthetic heterocyclic compounds. By calculating parameters such as HOMO-LUMO energy gaps and chemical hardness, researchers can rationalize the observed antioxidant properties and design new compounds with enhanced activity sapub.org. A theoretical study on 3,5-dimethoxy-N-vinylbenzenamine analogues, structurally related to this compound, utilized DFT to obtain descriptors for a QSAR model to predict their antifungal activity against Sclerotinia sclerotiorum researchgate.net.

Table 3: Applications of DFT in the Study of Aryl Thiol-Related Systems

Area of ApplicationSystem StudiedInsights GainedReference
Reaction MechanismMetal-free arylation of thiolsElucidation of the inner-sphere reaction pathway. chemrxiv.org
Molecular PropertiesThiolated derivatives of natural productsUnderstanding of reactivity and stability. nih.gov
Antioxidant ActivityHeterocyclic quinazoline-4-one derivativesCorrelation of electronic properties with antioxidant potential. sapub.org
Antifungal Activity Prediction3,5-dimethoxy-N-vinylbenzenamine analoguesGeneration of quantum chemical descriptors for QSAR modeling. researchgate.net

The integration of these computational methods provides a powerful platform for the design of novel aryl thiol-based molecules, including derivatives of this compound. By leveraging QSAR, molecular docking, and DFT calculations, researchers can predict the properties and activities of virtual compounds, prioritize synthetic targets, and ultimately accelerate the discovery of new molecules with desired functionalities.

Q & A

Q. How can researchers address contradictions in reported synthetic yields across studies?

  • Methodological Answer : Cross-validate methods using controlled variables (solvent purity, catalyst batch). Replicate protocols from independent sources (e.g., vs. ) and employ statistical tools (e.g., ANOVA) to identify significant factors (temperature, reaction time) affecting yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.